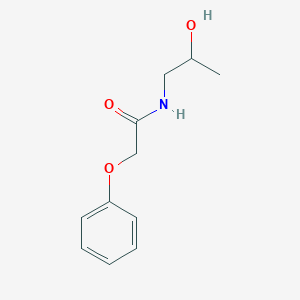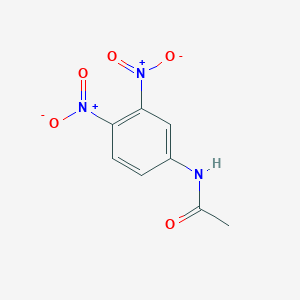![molecular formula C14H18BrNO2S B263457 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
科学研究应用
3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide has been investigated for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other disorders. This compound has also been investigated for its potential as a therapeutic agent for cancer and other diseases.
作用机制
The mechanism of action of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its inhibitory activity against carbonic anhydrase. This compound has been found to decrease the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma. It has also been investigated for its potential as a therapeutic agent for cancer and other diseases.
实验室实验的优点和局限性
The advantages of using 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide in lab experiments include its potential as a therapeutic agent for cancer and other diseases, as well as its inhibitory activity against carbonic anhydrase. The limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide. These include:
1. Investigating the potential of this compound as a therapeutic agent for cancer and other diseases.
2. Exploring the mechanism of action of this compound and its interactions with other molecules in the body.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Conducting further studies to determine the toxicity and safety of this compound for use in humans.
5. Investigating the potential of this compound as a carbonic anhydrase inhibitor for the treatment of other disorders, such as epilepsy and osteoporosis.
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against carbonic anhydrase makes it a promising candidate for the treatment of glaucoma and other disorders. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide involves the reaction of 3-bromoaniline with 1-cyclohexene-1-ethanol and sodium hydride in the presence of a solvent such as dimethylformamide. The resulting product is then treated with chlorosulfonic acid and ammonia to obtain the final product. This synthesis method has been reported in the literature and has been optimized for higher yields and purity.
属性
分子式 |
C14H18BrNO2S |
|---|---|
分子量 |
344.27 g/mol |
IUPAC 名称 |
3-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H18BrNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h4-5,7-8,11,16H,1-3,6,9-10H2 |
InChI 键 |
RUCWAMCFAHABIE-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br |
规范 SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



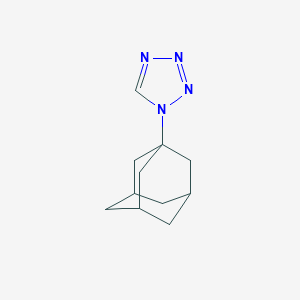
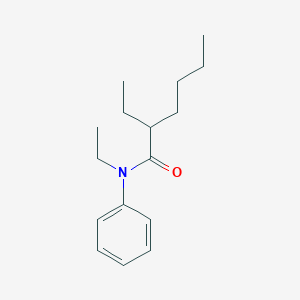




![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)

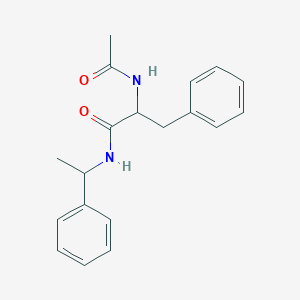
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
